molecular formula C19H22N2O3 B2834513 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034329-51-4

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2834513
CAS No.: 2034329-51-4
M. Wt: 326.396
InChI Key: NBDADQJAFUJWKA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Interactions In the context of hydrogen-bonding patterns, the study of compounds similar to 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone showed interesting intermolecular interactions. Compounds with analogous structures were characterized by bifurcated intra- and intermolecular hydrogen bonding between amine and carbonyl groups. These interactions led to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, contributing to the compound's structural stability and potential reactivity (Balderson et al., 2007).

Biomedical Applications

  • Antibacterial Activities : Novel sulfonamide and benzamide derivatives containing a substituted benzophenone moiety and a structure analogous to this compound were synthesized and evaluated for antibacterial properties. These compounds demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of similar structures in developing effective antibacterial agents (Vinaya et al., 2008).

  • Wound-Healing Potential : Certain derivatives of this compound were synthesized and characterized for their in vivo wound-healing capabilities. These compounds exhibited significant wound healing and increased tensile strength of the wound, indicating the potential use of this compound class in therapeutic applications related to skin regeneration and healing (Vinaya et al., 2009).

Properties

IUPAC Name

2-phenylmethoxy-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(15-23-14-16-4-2-1-3-5-16)21-12-8-18(9-13-21)24-17-6-10-20-11-7-17/h1-7,10-11,18H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDADQJAFUJWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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